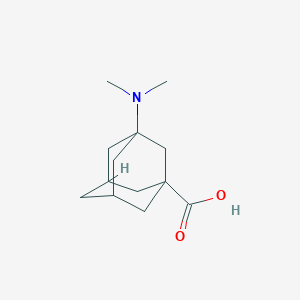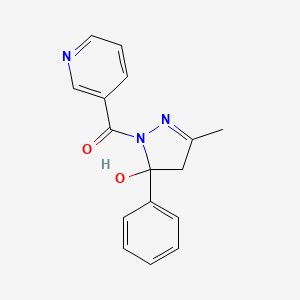![molecular formula C18H26ClNO2 B4935568 3-[2-(1-adamantylamino)-1-hydroxyethyl]phenol hydrochloride](/img/structure/B4935568.png)
3-[2-(1-adamantylamino)-1-hydroxyethyl]phenol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[2-(1-adamantylamino)-1-hydroxyethyl]phenol hydrochloride, also known as "AAPT" is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the family of beta-adrenergic receptor agonists and has been studied for its effects on various physiological and biochemical processes.
Mecanismo De Acción
AAPT acts as a beta-adrenergic receptor agonist, specifically targeting the beta-2 adrenergic receptor subtype. This results in the activation of adenylate cyclase and subsequent increase in cyclic AMP levels. The increase in cyclic AMP levels leads to relaxation of smooth muscles, which is responsible for the bronchodilatory effects of AAPT.
Biochemical and Physiological Effects:
AAPT has been shown to have various biochemical and physiological effects. It has been shown to increase heart rate and cardiac output, making it a potential treatment for cardiovascular diseases. Additionally, AAPT has been shown to increase glucose uptake in skeletal muscle cells, making it a potential treatment for type 2 diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of AAPT is its specificity for the beta-2 adrenergic receptor subtype, which allows for targeted effects. However, one limitation is its short half-life, which may require frequent dosing in experiments.
Direcciones Futuras
There are several potential future directions for research on AAPT. One direction is further exploration of its potential therapeutic applications in respiratory diseases, cardiovascular diseases, and neurodegenerative disorders. Additionally, research could focus on developing more stable derivatives of AAPT with longer half-lives, allowing for less frequent dosing. Finally, research could focus on the development of more selective beta-2 adrenergic receptor agonists with fewer side effects.
Métodos De Síntesis
The synthesis of AAPT involves the reaction of 1-adamantylamine with 3-bromo-1-(2-hydroxyethyl)benzene in the presence of a palladium catalyst. The resulting product is then treated with hydrochloric acid to obtain the final product, AAPT hydrochloride.
Aplicaciones Científicas De Investigación
AAPT has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to have bronchodilatory effects, making it a potential treatment for respiratory diseases such as asthma and chronic obstructive pulmonary disease. Additionally, AAPT has been studied for its potential use in treating cardiovascular diseases and neurodegenerative disorders.
Propiedades
IUPAC Name |
3-[2-(1-adamantylamino)-1-hydroxyethyl]phenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2.ClH/c20-16-3-1-2-15(7-16)17(21)11-19-18-8-12-4-13(9-18)6-14(5-12)10-18;/h1-3,7,12-14,17,19-21H,4-6,8-11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HINNHRZCRCTMDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NCC(C4=CC(=CC=C4)O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6056529 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(3,5-dichlorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4935492.png)

![2-[(4-chlorophenyl)thio]-N-(4-methylphenyl)-5-nitrobenzamide](/img/structure/B4935507.png)
![2-(4-butoxyphenyl)-4-[(5-methyl-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B4935513.png)

![3,3'-[1,4-phenylenebis(oxy)]bis[1-(4-methyl-1-piperidinyl)-2-propanol]](/img/structure/B4935538.png)
![1-(1-cyclopentyl-4-piperidinyl)-N-[4-methoxy-3-(methoxymethyl)benzyl]-N-(3-pyridinylmethyl)methanamine](/img/structure/B4935554.png)
![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4935562.png)

![N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-(2-methoxyphenyl)-N-methylpropanamide](/img/structure/B4935576.png)
![(3S*)-1-ethyl-3-methyl-4-{4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanoyl}-2-piperazinone](/img/structure/B4935577.png)
![N-2-adamantyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B4935579.png)
![1-{[6-(4-methyl-1-piperidinyl)-3-pyridinyl]carbonyl}-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B4935585.png)